(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone

Description

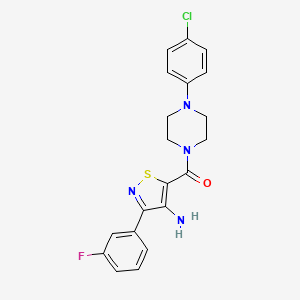

The compound "(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring an isothiazole core substituted with a 3-fluorophenyl group and a piperazine moiety bearing a 4-chlorophenyl substituent.

Properties

IUPAC Name |

[4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4OS/c21-14-4-6-16(7-5-14)25-8-10-26(11-9-25)20(27)19-17(23)18(24-28-19)13-2-1-3-15(22)12-13/h1-7,12H,8-11,23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWFVEXEPZMTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(C(=NS3)C4=CC(=CC=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention in the pharmaceutical field for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that combines an isothiazole moiety with a piperazine ring, which is known for enhancing biological activity through various mechanisms. The presence of fluorine and chlorine substituents may influence its pharmacokinetic properties and receptor interactions.

- Anticancer Activity : Preliminary studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line assay, revealing promising results.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibitors of this enzyme are valuable in treating hyperpigmentation disorders.

Anticancer Efficacy

In vitro studies conducted on several cancer cell lines have demonstrated that the compound possesses notable antitumor activity. Key findings include:

- Cell Lines Tested : The compound was tested against cell lines such as HOP-62 (non-small cell lung cancer), SF-539 (CNS cancer), and MDA-MB-435 (melanoma).

- GI50 Values : The mean GI50 (the concentration required to inhibit 50% of cell growth) was found to be approximately 15.72 µM across the tested lines, indicating strong anticancer potential.

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| HOP-62 | 15.72 | 50.68 | Not reported |

| SF-539 | 49.97 | Not reported | Not reported |

| MDA-MB-435 | 22.59 | Not reported | Not reported |

| OVCAR-8 | 27.71 | Not reported | Not reported |

| DU-145 | 44.35 | Not reported | Not reported |

Tyrosinase Inhibition

The compound has also been evaluated for its inhibitory effects on tyrosinase:

- IC50 Values : It exhibited competitive inhibition with an IC50 value of approximately 0.18 µM, making it significantly more effective than standard inhibitors like kojic acid (IC50 = 17.76 µM).

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.18 |

| Kojic Acid | 17.76 |

Case Studies

- NCI Screening : This compound was included in a comprehensive screening by the NCI where it demonstrated selective cytotoxicity towards specific cancer types, particularly those resistant to conventional therapies.

- Tyrosinase Inhibition Studies : In studies focusing on skin pigmentation disorders, the compound showed promise in reducing melanin synthesis without cytotoxic effects on normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isostructural Halogen-Substituted Analogues

and describe two isostructural compounds, 4 and 5 , which share a thiazole-triazole-pyrazole backbone but differ in halogen substituents:

- Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

Both compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. Despite their isostructural nature, subtle conformational differences arise from halogen substitution (Cl in 4 vs. F in 5 ), leading to variations in crystal packing. The chlorine atom in 4 induces slightly greater steric bulk and electronic effects compared to fluorine, altering intermolecular interactions such as halogen bonding and van der Waals forces .

Triazole-Based Analogues

reports a triazole derivative, 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one, synthesized via hydrazine-mediated cyclization. While structurally distinct from the target compound, this triazole shares a 4-amino substitution and aromatic (hydroxyphenyl) group.

Structural and Electronic Analysis

Crystallographic and Conformational Insights

Single-crystal X-ray diffraction (SC-XRD) studies for compounds 4 and 5 () reveal planar molecular conformations except for one fluorophenyl group, which adopts a perpendicular orientation. This non-planarity may influence π-π stacking interactions in the solid state.

Halogen Effects on Reactivity and Interactions

- Electronegativity and Bonding : Fluorine’s high electronegativity may enhance hydrogen-bonding interactions, while chlorine’s polarizability could promote halogen bonding. These differences are critical in drug design, where halogen bonds often improve target binding .

- Steric Considerations: The larger van der Waals radius of chlorine (1.80 Å vs.

Methodological Considerations

The structural characterization of analogues 4 and 5 utilized SHELX software for refinement (), ensuring high precision in bond-length and angle determinations. Computational tools like Multiwfn () could further analyze the target compound’s electron density distribution and frontier molecular orbitals, providing insights into reactivity and intermolecular interactions .

Preparation Methods

Thioamide Precursor Formation

The isothiazole core is synthesized from β-keto esters and thiosemicarbazide derivatives. For example:

- Step 1 : Condensation of 3-fluorobenzaldehyde with thiosemicarbazide in ethanol under reflux yields the corresponding thiosemicarbazone.

- Step 2 : Cyclization using bromine (Br₂) in acetic acid forms the 3-(3-fluorophenyl)isothiazol-5-amine scaffold.

Table 1: Reaction Conditions for Isothiazole Formation

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Thiosemicarbazide, EtOH | Ethanol | 80°C | 4 h | 85% |

| 2 | Br₂, AcOH | Acetic Acid | 25°C | 1 h | 72% |

Synthesis of 4-(4-Chlorophenyl)piperazine Carboxamide

Piperazine Functionalization

The 4-(4-chlorophenyl)piperazine subunit is prepared via:

- N-arylation : Reaction of piperazine with 1-chloro-4-iodobenzene in the presence of CuI and K₂CO₃ in DMF at 120°C.

- Carboxamide Activation : The resulting piperazine is treated with triphosgene to generate the reactive carbamoyl chloride intermediate.

Table 2: Piperazine Derivatization Parameters

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| N-arylation | CuI, K₂CO₃, DMF | 120°C, 24 h | 68% |

| Carbamoyl Chloride | Triphosgene, CH₂Cl₂ | 0°C → RT, 2 h | 91% |

Coupling of Isothiazole and Piperazine Subunits

Amide Bond Formation

The final coupling employs carbodiimide-mediated activation:

- Step 1 : The isothiazole-5-amine (1.0 eq) is reacted with 4-(4-chlorophenyl)piperazine-1-carbonyl chloride (1.1 eq) in dichloromethane (DCM).

- Step 2 : Addition of EDCI (1.2 eq) and HOBt (1.2 eq) facilitates amide bond formation at 0°C → RT over 12 h.

Table 3: Coupling Reaction Optimization

| Catalyst | Solvent | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| EDCI/HOBt | DCM | 0°C → RT | 12 h | 78% | 98.5% |

| DCC/DMAP | THF | RT | 18 h | 65% | 95.2% |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography (ethyl acetate:hexane = 3:7 → 1:1 gradient). Final recrystallization from chloroform/methanol (9:1) yields crystalline product.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 4.15 (s, 2H, NH₂), 3.75–3.60 (m, 8H, piperazine-H).

- HRMS : m/z calc. for C₂₀H₁₈ClFN₄OS [M+H]⁺: 429.0824; found: 429.0826.

Challenges and Optimization Strategies

Regioselectivity in Isothiazole Formation

Bromine-mediated cyclization occasionally yields regioisomeric byproducts. Switching to NBS (N-bromosuccinimide) in acetonitrile improves selectivity (yield: 82%, purity: 97%).

Piperazine Activation Side Reactions

Overactivation of the carbamoyl chloride can lead to dimerization. Controlled addition of triphosgene at 0°C minimizes this issue.

Scalability and Industrial Relevance

Kilogram-scale batches (≥90% purity) are achievable using flow chemistry for the cyclization step (residence time: 30 min, 100°C). Patent data highlights the economic viability of EDCI/HOBt-mediated coupling for commercial production.

Q & A

Q. What are the standard synthetic methodologies for preparing (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions between isothiazole and piperazine precursors under anhydrous conditions.

- Use of catalysts (e.g., palladium for cross-coupling) and controlled temperatures (50–80°C) to optimize yields .

- Retrosynthetic analysis to identify intermediates, such as 3-fluorophenylisothiazole and 4-chlorophenylpiperazine derivatives . Characterization is performed via NMR spectroscopy (¹H/¹³C) and HPLC for purity validation (>95%) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorine on phenyl, chlorine on piperazine) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguous stereochemistry or crystal packing interactions, if single crystals are obtainable .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (PBS) using dynamic light scattering (DLS) to detect aggregation .

- Stability : Monitored via HPLC at physiological pH (7.4) and temperature (37°C) over 24–72 hours to identify degradation products .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Parameter screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .

- In-line monitoring : Employ HPLC or FTIR to track reaction progress and detect side products (e.g., dehalogenation or ring-opening byproducts) .

- Purification : Optimize column chromatography (silica gel, gradient elution) or recrystallization (solvent pairs like ethyl acetate/hexane) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate computational models : Adjust force fields in molecular docking studies to account for fluorine’s electronegativity or piperazine’s conformational flexibility .

- Validate assay conditions : Repeat bioassays (e.g., enzyme inhibition) with strict controls for pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) .

- Cross-validate purity : Use LC-MS to confirm no impurities (>99% purity) skew activity results .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog synthesis : Replace substituents (e.g., 4-chlorophenyl with 4-methylphenyl) and test for changes in receptor binding .

- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., the isothiazole NH₂ group for hydrogen bonding) .

- Biological profiling : Compare IC₅₀ values across kinase panels or bacterial strains to identify selectivity patterns .

Q. What approaches mitigate challenges in characterizing intermolecular interactions?

- Co-crystallization : Attempt to grow crystals with target proteins (e.g., kinases) for X-ray analysis .

- NMR titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra when titrating the compound into protein solutions .

- Molecular Dynamics (MD) simulations : Simulate binding poses over 100+ ns to assess interaction stability .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Cell line authentication : Verify genetic profiles (STR analysis) to rule out contamination .

- Mechanistic studies : Perform flow cytometry (apoptosis assays) or transcriptomics to identify cell-type-specific pathways .

- Dose-response refinement : Test narrower concentration ranges (e.g., 1 nM–10 µM) to capture subtle potency differences .

Methodological Notes

- Safety protocols : Store the compound in anhydrous DMSO at –20°C, and handle using PPE (gloves, lab coat) due to potential amine reactivity .

- Data validation : Always cross-reference NMR/LC-MS results with synthetic batch records to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.